
N-Methyl(6-methylpyridin-2-yl)methanimine N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl(6-methylpyridin-2-yl)methanimine N-oxide is a chemical compound with a unique structure that includes a pyridine ring substituted with a methyl group and an N-oxide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl(6-methylpyridin-2-yl)methanimine N-oxide typically involves the reaction of 6-methylpyridin-2-ylmethanamine with an oxidizing agent. One common method is to use hydrogen peroxide or a peracid as the oxidizing agent under controlled conditions to introduce the N-oxide functionality.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agent and reaction conditions is optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
N-Methyl(6-methylpyridin-2-yl)methanimine N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Higher-order N-oxides.
Reduction: 6-methylpyridin-2-ylmethanamine.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
N-Methyl(6-methylpyridin-2-yl)methanimine N-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of N-Methyl(6-methylpyridin-2-yl)methanimine N-oxide involves its interaction with molecular targets through its N-oxide functionality. This group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The pyridine ring can also engage in π-π stacking and hydrogen bonding, affecting its binding affinity to various targets.
類似化合物との比較
Similar Compounds
N-Methylmethanimine: A simpler imine with similar reactivity but lacking the pyridine ring.
6-Methylpyridin-2-ylmethanamine: The parent amine without the N-oxide group.
N-Methyl-1-(pyridin-2-yl)methanamine: A related compound with a different substitution pattern.
Uniqueness
N-Methyl(6-methylpyridin-2-yl)methanimine N-oxide is unique due to the presence of both the N-oxide group and the methyl-substituted pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
22119-48-8 |
|---|---|
分子式 |
C8H10N2O |
分子量 |
150.18 g/mol |
IUPAC名 |
N-methyl-1-(6-methylpyridin-2-yl)methanimine oxide |
InChI |
InChI=1S/C8H10N2O/c1-7-4-3-5-8(9-7)6-10(2)11/h3-6H,1-2H3 |
InChIキー |
LYDLITRBOHHGOD-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)C=[N+](C)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



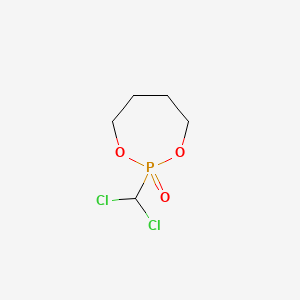


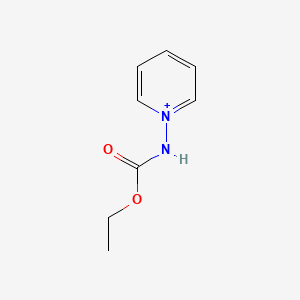
![[(E)-5-(4-chlorophenyl)-4-nitropent-4-enyl] acetate](/img/structure/B14715594.png)
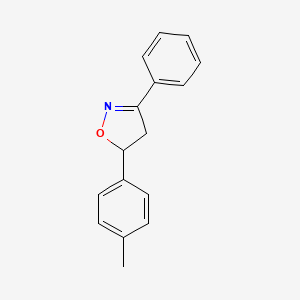
![2-[Chloro(phenyl)methylidene]-1,3-dioxolane](/img/structure/B14715605.png)
![5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate](/img/structure/B14715608.png)

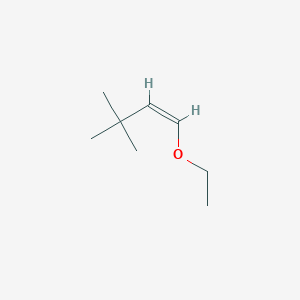

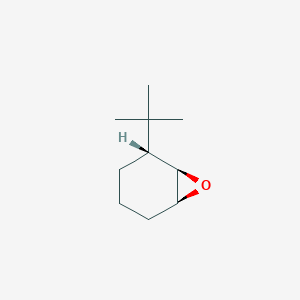
![1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14715641.png)
